molecular formula C7H9IN2O2 B1442102 ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 754219-01-7

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1442102
CAS No.: 754219-01-7
M. Wt: 280.06 g/mol
InChI Key: IGTMQHLEJKSRLJ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a pyrazole ring substituted with an ethyl ester group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 1-position

Mechanism of Action

Target of Action

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a complex compound with a unique structure . . Pyrazole derivatives, in general, have been known to exhibit a broad range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Pyrazole derivatives are known to exhibit tautomerism , which may influence their reactivity and interaction with targets. This phenomenon could potentially lead to changes in the structure of the compound, thereby affecting its interaction with its targets .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Pyrazole derivatives are known to exhibit a broad range of biological activities , suggesting that the effects of this compound could be diverse and depend on the specific targets and pathways it interacts with.

Biochemical Analysis

Biochemical Properties

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it may influence the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Corresponding substituted pyrazoles.

    Reduction: Ethyl 5-iodo-1-methyl-1H-pyrazole-4-methanol.

    Oxidation: Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

ethyl 5-iodo-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMQHLEJKSRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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